2-(2-Aminoethyl)benzenesulfonamide
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Overview
Description
2-(2-Aminoethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It contains a sulfonamide group that is S-linked to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase and serine proteases. The compound binds to the active site of these enzymes, preventing their normal function. This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar inhibitory properties but less specificity.
4-(2-Aminoethyl)benzenesulfonamide: A closely related compound with similar applications but different structural features.
Uniqueness
2-(2-Aminoethyl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with a broader range of enzymes and biological targets. Its dual functionality as both an amino and sulfonamide group makes it a versatile compound in various chemical and biological applications .
Biological Activity
2-(2-Aminoethyl)benzenesulfonamide, also known as 4-(2-aminoethyl)benzenesulfonamide, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
- Chemical Formula : C8H12N2O2S
- Molecular Weight : 188.26 g/mol
- CAS Number : 933705-21-6
The compound features a sulfonamide group, which is characteristic of many biologically active molecules. Its structure allows for interactions with various biological targets, particularly enzymes and receptors.
Research indicates that this compound exhibits significant biological activities primarily through the inhibition of specific enzymes and modulation of ion channels:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in cardiovascular functions. For instance, studies suggest that it can interact with calcium channels, leading to changes in perfusion pressure and coronary resistance in isolated rat heart models .
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various pathogens. It has been shown to have an effective Minimum Inhibitory Concentration (MIC) against bacteria such as E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In vivo studies have reported that derivatives of benzenesulfonamide, including this compound, exhibit significant anti-inflammatory effects. For example, it has been shown to reduce carrageenan-induced edema in rat models, highlighting its potential utility in treating inflammatory conditions .
Antioxidant Activity
The compound also displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. Comparative studies have shown that some derivatives possess antioxidant activities comparable to established antioxidants like Vitamin C .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Cardiovascular Effects : A study evaluating the impact of 4-(2-aminoethyl)-benzenesulfonamide on isolated rat hearts showed a significant decrease in perfusion pressure over time compared to controls. This suggests a potential role in managing cardiovascular conditions by modulating vascular resistance through calcium channel inhibition .
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited varying degrees of antimicrobial activity against several bacterial strains. The most potent derivative showed an MIC of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus, indicating its promise as an antimicrobial agent .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Compound | MIC (mg/mL) | % Inhibition (Anti-inflammatory) |
---|---|---|---|
Antimicrobial | 4d (against E. coli) | 6.72 | - |
Antimicrobial | 4h (against S. aureus) | 6.63 | - |
Anti-inflammatory | - | - | 94.69% (at 3h) |
Properties
IUPAC Name |
2-(2-aminoethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-5-7-3-1-2-4-8(7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHWEWCCHMGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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